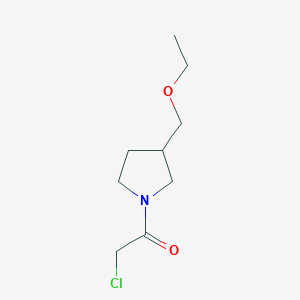

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one

Description

BenchChem offers high-quality 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-13-7-8-3-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQENJYLFNJCEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in this compound could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have diverse biological profiles due to their different binding modes to enantioselective proteins.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Activité Biologique

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is an organic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by a chloro group and an ethoxymethyl substituent, suggests potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one is CHClNO, with a molecular weight of approximately 201.68 g/mol. The compound features a five-membered pyrrolidine ring, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Research indicates that optimizing reaction conditions can significantly enhance yield and purity. A common method includes treating a pyrrolidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Anticancer Activity

Preliminary research suggests that compounds within the same class may exhibit anticancer properties by modulating cellular pathways involved in tumor growth and apoptosis. The exact mechanisms remain to be elucidated, but it is hypothesized that the compound may influence signaling pathways relevant to cancer cell proliferation and survival .

The mechanism by which 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Understanding these interactions could provide insights into its therapeutic potential.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds may offer insights into the unique biological activities of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one. The following table summarizes some related compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution pattern |

| 1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one | Lacks chloro group | Retains ethoxymethyl substituent |

| 2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution on pyrrolidine ring |

This comparative analysis highlights the significance of the ethoxymethyl and chloro groups in determining the biological activity of these compounds.

Case Studies

While direct case studies on 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one are scarce, research on its analogs provides valuable context. For instance, studies involving pyrrolidine derivatives have shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells . These findings suggest that further exploration of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one could yield significant therapeutic insights.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one lies in medicinal chemistry. Compounds containing pyrrolidine rings are often explored for their bioactive properties, including:

- Antiviral Activity : Research has indicated that derivatives of pyrrolidine can exhibit activity against various viral infections.

- Anticancer Properties : The compound's structure may allow it to interact with biological targets involved in cancer pathways, potentially leading to novel therapeutic agents.

Neuropharmacology

Due to its structural similarities with known psychoactive substances, this compound may also be investigated for its effects on the central nervous system (CNS). Pyrrolidine derivatives have been studied for their potential in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrrolidine derivatives, including 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one:

- Bioactivity Profiling : A study focused on the synthesis and biological evaluation of various pyrrolidine derivatives found that modifications at specific positions significantly altered their bioactivity profiles. This suggests that fine-tuning the structure of compounds like 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one could lead to enhanced therapeutic effects.

- Target Selectivity : Research indicates that different stereoisomers of pyrrolidine compounds can exhibit varying degrees of selectivity towards biological targets, impacting their efficacy in drug development.

Comparison with Related Compounds

To understand the unique properties of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution pattern |

| 1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one | Lacks chloro group | Retains ethoxymethyl substituent |

| 2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Different substitution on pyrrolidine ring |

The combination of both a chloro group and an ethoxymethyl group in 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)ethan-1-one enhances its chemical reactivity and versatility compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.